
Bisdionin C
Übersicht
Beschreibung
Bisdionin C is a rationally designed, submicromolar inhibitor targeting bacterial-type Family 18 chitinases (GH18), enzymes critical for fungal and arthropod pathogenesis, as well as human inflammatory conditions like asthma . Structurally, it consists of two xanthine moieties linked by a three-methylene unit (n = 3), optimized for π-π stacking with conserved tryptophan residues (Trp52, Trp137, Trp384 in Aspergillus fumigatus ChiB1, or AfChiB1) in the chitinase active site . Its molecular weight (400.4 Da) complies with Lipinski's Rule of Five, ensuring favorable pharmacokinetic properties . This compound exhibits potent inhibition of bacterial-type GH18 chitinases (e.g., IC₅₀ = 0.2 µM for AfChiB1) but weaker activity against human chitinases like HCHT (IC₅₀ = 8.3 µM) and AMCase (IC₅₀ = 3.4 µM) . Its specificity stems from structural compatibility with bacterial-type active sites, which lack key residues in plant-type GH18 enzymes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bisdionin C wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Chitinase-Inhibitor-Komplexes beinhalten. Der Syntheseweg beginnt typischerweise mit der Herstellung eines Dikaffeingerüsts, das dann modifiziert wird, um spezifische funktionelle Gruppen einzuführen, die seine inhibitorische Aktivität verstärken. Die wichtigsten Schritte in der Synthese umfassen:
- Bildung des Dikaffeingerüsts.
- Einführung aromatischer Systeme, um mit konservierten Tryptophanresten im aktiven Zentrum des Enzyms zu interagieren.
- Bildung von Wasserstoffbrückenbindungen mit der katalytischen Maschinerie des Enzyms .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs, um die Verbindung in größeren Mengen herzustellen. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelauswahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise als Pulver hergestellt und bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bisdionin C unterliegt hauptsächlich Inhibitionsreaktionen mit Chitinase. Es bildet einen Komplex mit dem Enzym und verhindert so die Hydrolyse von Chitin. Die Verbindung unterliegt unter normalen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Die Synthese von this compound umfasst Reagenzien wie Koffeinderivate, aromatische Verbindungen und Lösungsmittel wie Dimethylsulfoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist der Chitinase-Inhibitor-Komplex. Dieser Komplex ist sehr stabil und weist eine starke inhibitorische Aktivität gegenüber Chitinase auf .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeug verwendet, um die Struktur und Funktion von Chitinase zu untersuchen und neue Chitinase-Inhibitoren zu entwickeln
Biologie: Wird in der Forschung zur Rolle von Chitinase in verschiedenen biologischen Prozessen eingesetzt, wie z. B. der Immunantwort und der Pathogenabwehr
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit Chitinase-Aktivität untersucht, wie z. B. Asthma und allergische Entzündungen
Industrie: Wird bei der Entwicklung neuer Biozide und Antimykotika eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es an das aktive Zentrum von Chitinase bindet und dabei spezifisch mit konservierten Tryptophanresten interagiert und Wasserstoffbrückenbindungen mit der katalytischen Maschinerie bildet. Diese Bindung verhindert, dass das Enzym Chitin hydrolysiert, wodurch seine Aktivität gehemmt wird. Die molekularen Ziele von this compound umfassen die saure Säugetier-Chitinase und Chitotriosidase sowie bakterielle Chitinase .
Wissenschaftliche Forschungsanwendungen
2.1. Fungal Infections
Bisdionin C has shown promise in enhancing neutrophil activity against fungal pathogens such as Candida albicans. In vitro studies demonstrate that treatment with this compound significantly increases the killing efficiency of neutrophils against Candida hyphae compared to untreated controls .
- Case Study : In experiments where neutrophils were primed and exposed to Candida hyphae, this compound treatment resulted in a 39.5% increase in neutrophil killing efficacy (from 39.5% to 65.7% viability of Candida) .
2.2. Asthma Treatment
The compound's inhibition of chitinases like AMCase (acidic mammalian chitinase) suggests its potential role in treating allergic asthma. Elevated levels of AMCase have been linked to asthma progression, making this compound a candidate for therapeutic intervention.
- Inhibition Data : this compound shows an IC50 value of 3.4 μM against AMCase, indicating its potential utility in reducing chitinase activity associated with asthma exacerbations .
Structural Insights and Drug Design
The design of this compound was guided by structural data from crystallography studies, which revealed how the compound interacts with the active site of chitinases. The binding mode involves extensive hydrogen-bonding interactions and π-π stacking with conserved tryptophan residues in the enzyme's active site .
- Table 1: Inhibition Potency of Bisdionins Against Chitinases
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
Bisdionin B | 4.8 ± 1.4 | AfChiB1 |
This compound | 0.20 ± 0.01 | AfChiB1 |
Bisdionin D | 9.0 ± 2.0 | AfChiB1 |
Bisdionin E | 5.7 ± 0.8 | AfChiA1 |
Potential as a Research Tool
This compound is not only significant for therapeutic applications but also serves as a chemical tool for dissecting the roles of different chitinases in biological systems. Its specificity for bacterial-type over plant-type chitinases allows researchers to explore the distinct functions these enzymes play in various organisms .
Wirkmechanismus
Bisdionin C exerts its effects by binding to the active site of chitinases, specifically interacting with conserved tryptophan residues and forming hydrogen bonds with the catalytic machinery. This binding prevents the enzyme from hydrolyzing chitin, thereby inhibiting its activity. The molecular targets of this compound include acidic mammalian chitinase and chitotriosidase, as well as bacterial chitinases .
Vergleich Mit ähnlichen Verbindungen
Bisdionin Series (B, D, E)
The bisdionin series shares a core xanthine-xanthine scaffold but varies in linker length (n = 2–5 methylene units):
- Bisdionin B (n = 2): Shorter linker restricts active-site penetration, resulting in non-ideal π-π stacking and reduced affinity (IC₅₀ = 2.1 µM for AfChiB1 vs. 0.2 µM for Bisdionin C) .
- This compound (n = 3) : Optimal linker length enables deeper binding, dual π-π interactions with Trp residues, and a 10-fold potency increase over Bisdionin B .
- Bisdionin E (n = 5): Longer linker unexpectedly confers weak inhibition of plant-type AfChiA1 (IC₅₀ = 50 µM), likely due to secondary xanthine interactions with a novel subsite .
Table 1: Inhibitory Activity of Bisdionin Compounds
Compound | AfChiB1 (IC₅₀, µM) | hCHIT1 (IC₅₀, µM) | hAMCase (IC₅₀, µM) | AfChiA1 (IC₅₀, µM) |
---|---|---|---|---|
Bisdionin B | 2.1 | 15.2 | 12.8 | >100 |
This compound | 0.2 | 8.3 | 3.4 | >100 |
Bisdionin E | 0.5 | 10.1 | 4.9 | 50 |
Allosamidin
Allosamidin, a natural cyclopentapeptide, is a potent GH18 inhibitor (IC₅₀ = 10–50 nM) but suffers from synthetic complexity and poor pharmacokinetic properties due to its large size (~500 Da) and peptidic backbone . Unlike this compound, allosamidin mimics chitin substrates, forming hydrogen bonds with catalytic residues (e.g., Asp142 in Serratia marcescens ChiB) . However, its lack of bacterial-type specificity and synthetic challenges limit therapeutic utility compared to bisdionins .
Bisdionin F
Bisdionin F, an N7-demethylated derivative of this compound, exhibits altered selectivity. Removal of the N7 methyl group allows Asp138 in hAMCase to adopt an "up" conformation, forming an additional hydrogen bond and improving hAMCase inhibition (IC₅₀ = 1.8 µM vs. 3.4 µM for this compound) . However, this modification reduces potency against bacterial chitinases (e.g., AfChiB1 IC₅₀ increases to 0.8 µM), highlighting the trade-off between selectivity and broad-spectrum efficacy .
Thiazoline Derivatives
Chitobiose and chitotriose thiazolines are transition-state mimics that inhibit GH18 chitinases via covalent interactions with catalytic glutamic acid residues . While potent (Kᵢ = 10–100 nM), their synthetic complexity and instability in physiological conditions limit in vivo applications . This compound’s non-covalent mechanism and simpler synthesis offer advantages for drug development .
Mechanistic Insights and Selectivity
This compound’s specificity for bacterial-type chitinases arises from conserved tryptophan residues in their active sites, which are absent in plant-type enzymes . For example, plant-type AfChiA1 lacks Trp137 and Trp384, precluding π-π interactions critical for this compound binding . In contrast, allosamidin’s broader inhibition stems from its substrate-mimetic interactions with catalytic residues conserved across GH18 subfamilies .
Therapeutic Implications
This compound’s submicromolar potency, synthetic accessibility, and bacterial-type specificity make it a promising lead for antifungal/anti-arthropod agents and asthma therapeutics . Its weaker inhibition of human AMCase (vs.
Biologische Aktivität
Bisdionin C is a rationally designed compound that has emerged as a potent inhibitor of chitinases, specifically targeting the glycoside hydrolase family 18 (GH18) enzymes. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various models, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its submicromolar inhibitory potency against bacterial-type chitinases, making it a valuable chemical tool for studying the roles of these enzymes in various biological processes. The compound is designed to possess favorable drug-like properties, including adequate synthetic accessibility and a favorable pharmacokinetic profile. Its molecular structure allows for effective binding to the active sites of target enzymes, which is crucial for its inhibitory activity.
The binding affinity and inhibition mechanism of this compound have been elucidated through crystallographic studies. It interacts with conserved tryptophan residues in the active site of chitinases, forming extensive hydrogen bonds that stabilize the complex. This interaction is critical for its selectivity towards bacterial-type chitinases over plant-type enzymes, which lack the necessary binding sites.
Inhibition Potency
This compound exhibits remarkable inhibitory effects against various chitinases, as summarized in Table 1 below:
Chitinase | IC50 (µM) | Selectivity |
---|---|---|
Human AMCase | 3.4 | Moderate |
Human Chitotriosidase | 5.0 | Moderate |
AfChiB1 | 0.25 | High |
AfChiA1 | >100 | None |
In Vivo Studies
Research has demonstrated the efficacy of this compound in vivo, particularly in models of allergic inflammation. For instance, treatment with this compound significantly reduced eosinophil recruitment in murine models challenged with allergens. This effect correlates with improved ventilatory function and reduced tissue remodeling associated with asthma-like symptoms.
Case Study: Allergic Inflammation Model
In a controlled study involving ovalbumin-sensitized mice, this compound was administered at varying doses. The results indicated:
- Reduction in Eosinophils : A significant decrease in eosinophil counts was observed in bronchoalveolar lavage fluid (BALF) following treatment.
- Cytokine Profile Alteration : Changes in cytokine levels were noted, suggesting that this compound influences immune responses associated with allergic reactions.
Comparative Studies with Other Inhibitors
This compound's efficacy was compared with other known chitinase inhibitors such as bisdionin F and allosamidin. While allosamidin showed broader inhibition across different chitinase types, this compound's specificity for bacterial-type chitinases positions it as a more targeted therapeutic option.
Future Directions
The specificity and potency of this compound suggest its potential as a lead compound for developing new therapies aimed at treating conditions linked to chitinase activity, such as asthma and other allergic diseases. Ongoing research is focused on optimizing its pharmacological properties and exploring its effects in more complex biological systems.
Q & A
Basic Questions
Q. How should researchers design initial experiments to investigate the physicochemical properties of Bisdionin C?
- Methodological Answer : Begin with a factorial design to systematically assess variables (e.g., temperature, pH, solvent polarity). Define independent variables (e.g., reaction conditions) and dependent variables (e.g., solubility, stability). Use a 2^k factorial matrix to minimize trials while maximizing data output. For example, a 2^3 design evaluates three variables at two levels each, generating eight experimental conditions. Validate hypotheses using computational simulations (e.g., molecular dynamics) to prioritize high-impact variables before physical trials .
Q. What strategies ensure data reliability when characterizing this compound’s biological activity?
- Methodological Answer : Implement triplicate measurements for all assays to account for experimental variability. Use positive/negative controls (e.g., known inhibitors for enzyme studies) to calibrate instrument sensitivity. Cross-validate findings with orthogonal methods (e.g., HPLC for purity alongside mass spectrometry). Adhere to criteria from IB Science guidelines: report uncertainties, ensure raw data transparency, and address limitations (e.g., cell line specificity) .
Q. How to conduct a systematic literature review on this compound’s known interactions?
- Methodological Answer : Utilize academic databases (SciFinder, PubMed) with Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)"). Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews). Critically evaluate data quality by assessing sample sizes, statistical methods, and reproducibility statements. Create an annotated bibliography to track conflicting results (e.g., divergent IC50 values) .
Q. What protocols ensure reproducibility in this compound synthesis experiments?
- Methodological Answer : Document all procedural details, including reagent purity, equipment calibration, and environmental conditions (humidity/temperature). Share step-by-step protocols via platforms like Protocols.io . For critical steps (e.g., purification), include failure analyses (e.g., TLC plates showing impurity bands). Replicate experiments across independent labs to confirm robustness .
Q. What ethical guidelines apply when designing in vivo studies for this compound?
- Methodological Answer : Obtain Institutional Review Board (IRB) approval by justifying sample sizes using power analysis (e.g., G*Power software). Minimize animal use via adaptive designs (e.g., sequential dosing). Follow the "3Rs" (Replacement, Reduction, Refinement) and report ethical compliance in manuscripts (e.g., ARRIVE guidelines) .
Advanced Questions
Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer : Re-optimize computational parameters (e.g., DFT functional, basis sets) using experimental data as constraints. Perform sensitivity analyses to identify model assumptions (e.g., solvent effects) causing discrepancies. Collaborate with computational chemists to refine force fields or machine learning models. Publish contradictory datasets to invite community feedback .
Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to estimate EC50/IC50 values. Use bootstrap resampling to quantify confidence intervals. For multi-parametric data (e.g., cytotoxicity + genotoxicity), employ principal component analysis (PCA) to identify dominant toxicity pathways. Validate models with holdout datasets .
Q. How to optimize synthetic pathways for this compound using AI-driven chemical software?
- Methodological Answer : Integrate reaction prediction tools (e.g., ASKCOS) with robotic platforms for high-throughput screening. Train AI models on historical reaction data (yields, conditions) to prioritize plausible routes. Iteratively refine pathways using feedback from failed experiments (e.g., side-product analysis). Compare AI suggestions with manual retrosynthesis .
Q. How to address variability in this compound’s bioactivity data across different cell lines?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch). Use mixed-effects models to account for inter-lab variability. Perform meta-analyses to identify cell line-specific factors (e.g., receptor expression levels). Validate findings in 3D organoid models for physiological relevance .
Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics data via systems biology tools (e.g., Cytoscape for network analysis). Use pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) to identify perturbed biological processes. Validate hypotheses with CRISPR knockouts or chemical inhibitors of candidate targets. Publish raw omics datasets in public repositories (e.g., GEO, PRIDE) .
Eigenschaften
IUPAC Name |
1-[3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propyl]-3,7-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O4/c1-20-8-18-12-10(20)14(26)24(16(28)22(12)3)6-5-7-25-15(27)11-13(19-9-21(11)2)23(4)17(25)29/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPIKAFUZRKZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74857-22-0 | |
Record name | 1,1-(Propane-1,3-diyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074857220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-(PROPANE-1,3-DIYL)BIS(3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3HN8U2ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.